8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid
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Overview
Description
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic compound with a tert-butoxycarbonyl (Boc) protecting group. It is known for its stability and is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted Boc-protected amines .
Scientific Research Applications
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the nitrogen atom, preventing unwanted side reactions during synthesis. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Similar Compounds
- 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
- 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid
- 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3,8-dicarboxylic acid
Uniqueness
8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of both a Boc-protected nitrogen and a carboxylic acid group. This combination provides stability and versatility in various synthetic applications .
Properties
CAS No. |
2309122-41-4 |
---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.3 |
Purity |
95 |
Origin of Product |
United States |
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